N-(1-Methoxypropan-2-yl)-4-(propan-2-yl)cyclohexan-1-amine
Description
N-(1-Methoxypropan-2-yl)-4-(propan-2-yl)cyclohexan-1-amine is a cyclohexanamine derivative featuring a methoxypropan-2-yl group (-OCH₂CH(CH₃)) attached to the amine nitrogen and an isopropyl (propan-2-yl) substituent at the 4-position of the cyclohexane ring.
Properties
Molecular Formula |
C13H27NO |
|---|---|
Molecular Weight |
213.36 g/mol |
IUPAC Name |
N-(1-methoxypropan-2-yl)-4-propan-2-ylcyclohexan-1-amine |
InChI |
InChI=1S/C13H27NO/c1-10(2)12-5-7-13(8-6-12)14-11(3)9-15-4/h10-14H,5-9H2,1-4H3 |
InChI Key |
JKUDMSYCRMYLNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)NC(C)COC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methoxypropan-2-yl)-4-(propan-2-yl)cyclohexan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the methoxypropan-2-yl and isopropyl groups.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific temperatures to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-Methoxypropan-2-yl)-4-(propan-2-yl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or sulfonates can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary amines or alcohols.
Scientific Research Applications
N-(1-Methoxypropan-2-yl)-4-(propan-2-yl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: It can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(1-Methoxypropan-2-yl)-4-(propan-2-yl)cyclohexan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism depends on the context of its application and the specific biological system being studied.
Comparison with Similar Compounds
Structural and Molecular Comparisons
*Inferred based on methoxy group’s polarity and isopropyl’s hydrophobicity.
Physicochemical Properties
- Solubility: The methoxy group in the target compound likely enhances solubility in polar solvents (e.g., methanol, dichloromethane) compared to the purely hydrophobic bicycloheptane analog .
- Reactivity : The absence of electronegative groups (e.g., chlorine in ) suggests lower susceptibility to nucleophilic substitution. The isopropyl group may stabilize the cyclohexane ring conformation, affecting stereochemical outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
